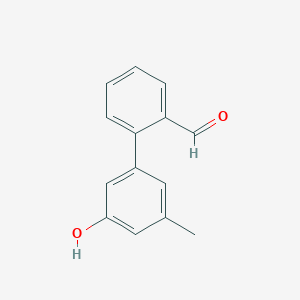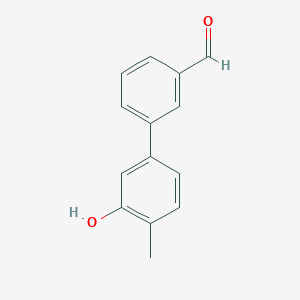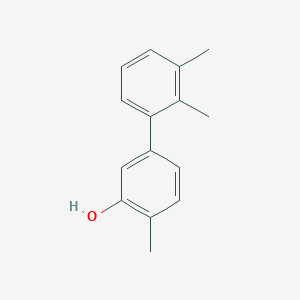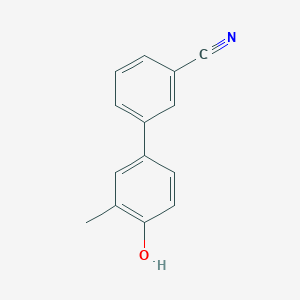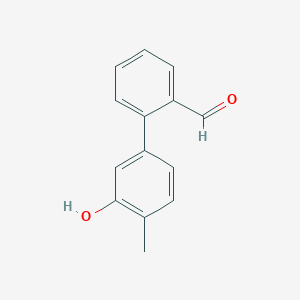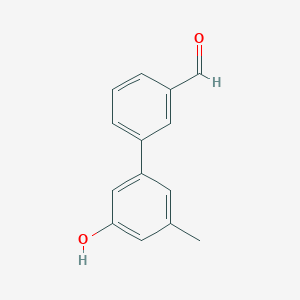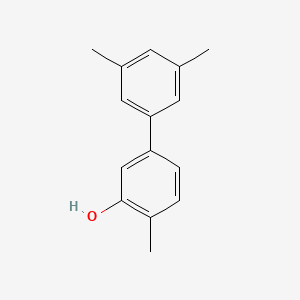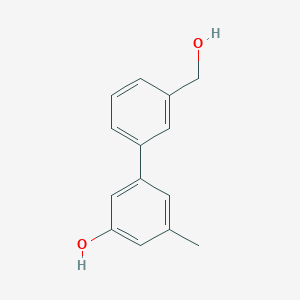
4-(3,5-Dimethylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylphenyl)-2-methylphenol, 95% (hereinafter referred to as 4-DMP) is a phenolic compound that has been studied extensively for its biochemical and physiological effects. It is a white crystalline solid with a melting point of 133-135°C, and is soluble in ethanol, methanol, and acetone. 4-DMP is a common component of many plant extracts, and is used in a variety of scientific applications, including as a biochemical and physiological research tool.
Aplicaciones Científicas De Investigación
4-DMP has been used in a variety of scientific research applications, including as a biochemical and physiological research tool. It has been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological effects of various compounds. In addition, 4-DMP has been used to study the effects of environmental toxins on the body, as well as to study the mechanisms of action of various compounds.
Mecanismo De Acción
The mechanism of action of 4-DMP is not fully understood, but it is believed to act as a pro-oxidant, which means that it increases the amount of oxygen available to cells. This increased availability of oxygen can lead to a number of biochemical and physiological effects, such as increased energy production and improved cell function. In addition, 4-DMP can also act as an antioxidant, which means that it can reduce the amount of free radicals in the body, thus reducing oxidative damage.
Biochemical and Physiological Effects
4-DMP has been shown to have a number of biochemical and physiological effects on the body. The most notable of these effects are its ability to increase the amount of oxygen available to cells, which can lead to increased energy production and improved cell function. In addition, 4-DMP has been shown to reduce oxidative damage and inflammation, and to have anti-cancer and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-DMP in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to obtain and use in experiments. In addition, 4-DMP is highly stable and has a low toxicity, making it safe for use in laboratory settings. However, one of the main limitations of 4-DMP is that it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
The future of 4-DMP research is promising, as there are a number of potential applications for this compound. One potential application is in the development of new drugs and therapies, as 4-DMP has been shown to have anti-cancer and anti-inflammatory properties. In addition, 4-DMP could be used in the development of new diagnostic tools, as its pro-oxidant and antioxidant properties could be used to detect and measure the levels of various compounds in the body. Finally, 4-DMP could be used to study the effects of environmental toxins on the body, as well as to investigate the mechanisms of action of various compounds.
Métodos De Síntesis
The synthesis of 4-DMP typically involves the reaction of 3,5-dimethylphenol with 2-methylphenol in an acidic medium. This reaction is typically carried out in aqueous solution at room temperature and is catalyzed by an acid, such as hydrochloric acid. The reaction is complete when the desired product is obtained in high yields.
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-6-11(2)8-14(7-10)13-4-5-15(16)12(3)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAJCDOWDGXCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683718 |
Source


|
| Record name | 3,3',5'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-91-8 |
Source


|
| Record name | 3,3',5'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

